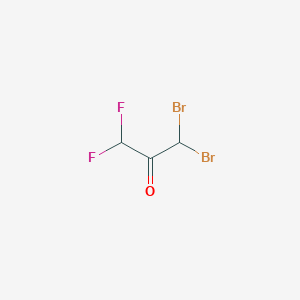

1,1-Dibromo-3,3-difluoroacetone

Overview

Description

1,1-Dibromo-3,3-difluoroacetone, also known as DBDF, is a chemical compound that belongs to the group of alpha-diketones. It has a CAS Number of 1309602-53-6 and a molecular weight of 251.85 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C3H2Br2F2O . The InChI code for this compound is 1S/C3H2Br2F2O/c4-2(5)1(8)3(6)7/h2-3H .Physical and Chemical Properties Analysis

This compound is stored under refrigerated conditions .Scientific Research Applications

Synthesis and Chemical Reactions

1,1-Dibromo-3,3-difluoroacetone is involved in several chemical synthesis processes. For example, it is used in the facile synthesis of 1,1-difluoroallenes, as demonstrated by Yokota, Fuchibe, Ueda, Mayumi, and Ichikawa (2009), where 2-bromo-3,3-difluoroallylic acetates were prepared by reacting carbonyl compounds with 1-bromo-2,2-difluorovinyllithium. These bromoacetates then underwent selective elimination to afford 1,1-difluoroallenes in high yields (Yokota et al., 2009).

NMR Studies and Rotational Isomerism

In the field of nuclear magnetic resonance (NMR) studies and rotational isomerism, Shapiro, Lin, and Johnston (1973) investigated the solvent effects on NMR parameters of various compounds including 1,1,1-trifluoroacetone and 1,1,1-trifluoro-3,3-dibromoacetone. They focused on proton and fluorine chemical shifts, as well as various coupling constants, providing valuable structural information (Shapiro, Lin, & Johnston, 1973).

Molecular Fragmentation Control

Cardoza, Pearson, Baertschy, and Weinacht (2006) explored the control over molecular fragmentation in halogen-substituted acetone, specifically 1,1-dibromo-3,3,3-trifluoroacetone. Their research utilized shaped ultrafast laser pulses and found that control over molecular fragmentation exploits a charge-transfer mechanism (Cardoza et al., 2006).

Synthesis of Thiazoles

Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, and Luisi (2018) reported a synthetic protocol using 1,3-dibromo-1,1-difluoro-2-propanone, closely related to this compound, for preparing thiazoles. These thiazoles are useful in drug discovery programs, demonstrating the compound's utility in the development of new pharmaceuticals (Colella et al., 2018).

Biochemical Toxicology

In the realm of biochemical toxicology, Menon, Feldwick, Noakes, and Mead (2001) investigated the metabolism of 1,3-difluoroacetone, which is structurally related to this compound. Their study focused on its conversion to toxic products in vivo and in vitro, providing insights into the biochemical pathways and toxicology of similar compounds (Menon et al., 2001).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell .

Mode of Action

It is known that brominated and fluorinated compounds often interact with their targets through halogen bonding and other non-covalent interactions .

Biochemical Pathways

It is known that halogenated compounds can affect a variety of biochemical pathways, often through their interactions with enzymes and other proteins .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to cause changes in enzyme activity, protein conformation, and cellular signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1-Dibromo-3,3-difluoroacetone. For example, temperature and pH can affect the compound’s stability and reactivity . Furthermore, the presence of other compounds in the environment can influence its action through competitive or non-competitive interactions .

Properties

IUPAC Name |

1,1-dibromo-3,3-difluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2F2O/c4-2(5)1(8)3(6)7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHXLPQZAKVVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Br)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)

![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)

![2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426515.png)

![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)

![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)

![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)